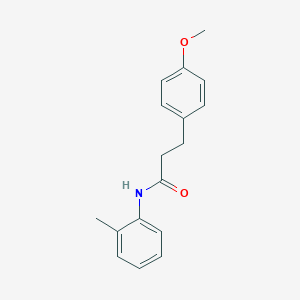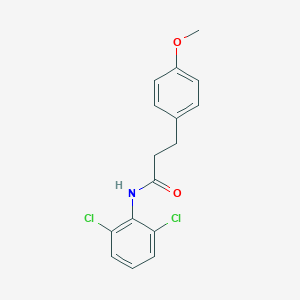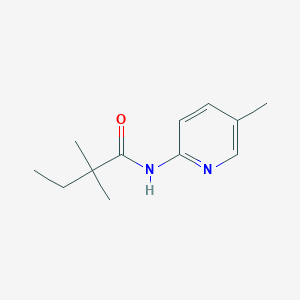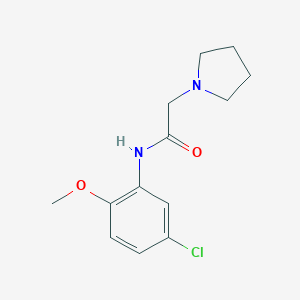
1-(2,5-Dichlorophenyl)-4-tosylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)-4-tosylpiperazine (DCPP) is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is commonly used in scientific research for its various biochemical and physiological effects. DCPP is synthesized using a specific method and has been extensively studied for its mechanism of action and potential applications in the field of medicine.
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 1-(2,5-Dichlorophenyl)-4-tosylpiperazine may also interact with various cellular targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is known to involve similar compounds . This suggests that 1-(2,5-Dichlorophenyl)-4-tosylpiperazine might also be involved in similar biochemical pathways.
Result of Action
Similar compounds have been shown to have diverse biological activities , suggesting that 1-(2,5-Dichlorophenyl)-4-tosylpiperazine may also have a range of effects at the molecular and cellular levels.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Dichlorophenyl)-4-tosylpiperazine has several advantages for use in lab experiments. It is a well-established compound that is readily available and easy to synthesize. It has also been extensively studied, making it a useful tool for researchers in the fields of pharmacology and toxicology. However, 1-(2,5-Dichlorophenyl)-4-tosylpiperazine also has some limitations. It has been found to be toxic at high doses, and its effects on the central nervous system can be difficult to interpret.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine. One potential area of research is the development of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine-based therapeutic agents for the treatment of anxiety and depression. Another area of research is the investigation of the potential neuroprotective effects of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine and its effects on the central nervous system.
Synthesemethoden
1-(2,5-Dichlorophenyl)-4-tosylpiperazine is synthesized using a method that involves the reaction of 2,5-dichloroaniline with piperazine in the presence of tosyl chloride. This reaction results in the formation of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine as a white crystalline powder. The synthesis of 1-(2,5-Dichlorophenyl)-4-tosylpiperazine is a well-established process that has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichlorophenyl)-4-tosylpiperazine has been extensively studied for its potential applications in the field of medicine. It has been found to have various biochemical and physiological effects, making it a useful tool for researchers in the fields of pharmacology and toxicology. 1-(2,5-Dichlorophenyl)-4-tosylpiperazine has been used to study the effects of various drugs on the central nervous system and to investigate the mechanisms of action of certain compounds.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2S/c1-13-2-5-15(6-3-13)24(22,23)21-10-8-20(9-11-21)17-12-14(18)4-7-16(17)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIDIGUZSLMJST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-4-tosylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-isopropyl-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B501544.png)








